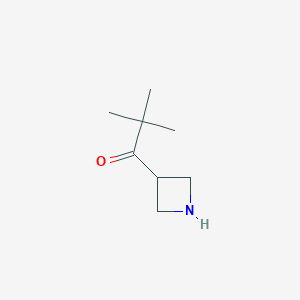

1-(Azetidin-3-yl)-2,2-dimethylpropan-1-one

Description

Properties

Molecular Formula |

C8H15NO |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

1-(azetidin-3-yl)-2,2-dimethylpropan-1-one |

InChI |

InChI=1S/C8H15NO/c1-8(2,3)7(10)6-4-9-5-6/h6,9H,4-5H2,1-3H3 |

InChI Key |

OPSFCUJGYAVDKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)C1CNC1 |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 1 Azetidin 3 Yl 2,2 Dimethylpropan 1 One

Strain-Driven Reactivity of the Azetidine (B1206935) Ring System

Azetidines are four-membered, nitrogen-containing heterocycles that exhibit significant ring strain, a key factor dictating their reactivity. rsc.orgnih.gov The ring strain of azetidine is approximately 25.4 kcal/mol, a value intermediate between the highly reactive and less stable aziridines (27.7 kcal/mol) and the more stable, unreactive five-membered pyrrolidines (5.4 kcal/mol). rsc.org This inherent strain makes the azetidine ring susceptible to reactions that lead to ring-opening or functionalization, as these processes release the stored energy. rsc.orgnih.gov

This moderate stability, however, also allows for easier handling compared to aziridines, while still providing unique, triggerable reactivity under appropriate conditions. rsc.org The strain-driven character is a thermodynamic driving force that can be harnessed for various synthetic manipulations, including functionalization and ring-transformation reactions. rsc.orgmdpi.com The presence of the embedded polar nitrogen atom within this unique four-membered scaffold also contributes to its prevalence as a privileged motif in bioactive molecules. rsc.org

Functionalization Reactions of the Azetidine Moiety

The functionalization of the azetidine ring in molecules like 1-(azetidin-3-yl)-2,2-dimethylpropan-1-one can be achieved through several strategic approaches that leverage the ring's inherent properties.

A powerful method for the functionalization of saturated azacycles is the α-lithiation–electrophile trapping sequence. beilstein-journals.org In substituted azetidines, the regioselectivity of this deprotonation is critically influenced by the nature of the substituent on the nitrogen atom. chemicalbook.comarkat-usa.org

When an electron-withdrawing group, such as tert-butoxycarbonyl (Boc) or thiopivaloyl, is attached to the azetidine nitrogen, lithiation occurs exclusively at the α-position (the C2 or C4 position). beilstein-journals.org This directed deprotonation allows for the introduction of a wide variety of electrophiles at these positions. beilstein-journals.org For instance, N-thiopivaloyl and N-tert-butoxythiocarbonyl (N-Botc) groups have been shown to be effective directing groups for lithiation at an α-methylene group, enabling the synthesis of substituted azetidines. acs.org

Conversely, the regioselectivity can be switched. Studies on 2-arylazetidines have shown that while N-Boc substitution directs lithiation to the α-benzylic position, N-alkyl substituents direct the lithiation to the ortho-position of the aryl ring, highlighting the azetidinyl ring's ability to act as a directing group. chemicalbook.comarkat-usa.orguwindsor.cachemrxiv.org The choice of the N-protecting group is therefore a key determinant in controlling the site of functionalization. acs.org Computational and NMR studies have indicated that this regiodivergence arises from thiocarbonyl-directed lithiation occurring from the lowest energy rotameric form of the N-substituted azetidine. acs.orgnih.gov

Table 1: Regioselectivity in the Lithiation of N-Substituted Azetidines This table is interactive. You can filter and sort the data.

| N-Substituent | Position of Lithiation | Rationale |

|---|---|---|

| N-Boc (tert-butoxycarbonyl) | α-position to Nitrogen | Directed deprotonation by the electron-withdrawing group. beilstein-journals.orgchemicalbook.com |

| N-Thiopivaloyl | α-position to Nitrogen | Directed deprotonation by the thiocarbonyl group. acs.org |

| N-Alkyl (in 2-arylazetidines) | ortho-position of aryl ring | Azetidinyl ring acts as a directing group. chemicalbook.comarkat-usa.org |

Strain-release functionalization is a potent strategy that leverages highly strained intermediates, such as 1-azabicyclo[1.1.0]butanes (ABBs), to generate diverse azetidine derivatives. wikipedia.orgresearchgate.netnih.gov The high ring strain of ABBs makes them susceptible to nucleophilic attack, which proceeds with the opening of the bicyclic system to form a functionalized azetidine. mdpi.com

This approach allows for the selective formation of 3-substituted azetidine intermediates. For example, the addition of nucleophilic organometallic species to in situ generated ABBs leads to the formation of 3-arylated azetidines. This method can be extended to one-pot strategies for further N-arylation of the resulting azetidine through SNAr reactions or Buchwald–Hartwig couplings. The strain-release ring-opening of ABBs can also be used to drive the equilibrium of other reactions, such as the Brook rearrangement, in multicomponent sequences to produce modularly substituted azetidines. nih.gov This strategy has proven effective for creating libraries of diverse, optically active azetidines that would be difficult to synthesize using other methods. wikipedia.orgresearchgate.net

Developing stereoselective methods to access densely functionalized azetidines is crucial due to their application in medicinal chemistry. The rigidity of the four-membered ring facilitates stereoselective transformations by using the steric effects of existing substituents.

One approach involves the diastereoselective α-alkylation of N-borane complexes of azetidine-2-carbonitriles derived from chiral amines. This method allows for the synthesis of various optically active 2-substituted azetidine-2-carbonitriles. Another strategy is the asymmetric α-lithiation–electrophile trapping of azetidines using a chiral ligand. The sense of enantioinduction in these reactions can be dependent on the electrophile used.

Furthermore, formal [3+1] ring expansion reactions of strained bicyclic methylene (B1212753) aziridines with rhodium-bound carbenes can produce highly substituted methylene azetidines with excellent regio- and stereoselectivity. This process occurs through a ring-opening/ring-closing cascade that efficiently transfers chirality from the substrate to the product, enabling access to azetidines with vicinal tertiary-quaternary stereocenters.

Transformations Involving the Ketone Functionality

The ketone group in this compound is a versatile handle for a variety of chemical transformations, most notably reduction to the corresponding alcohol. Azetidin-3-ones, as a class, are considered valuable substrates for synthesizing functionalized azetidines.

The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern organic synthesis. A variety of methods could be applied to the pivaloyl ketone of the title compound.

Stoichiometric Reductions: Reagents like sodium borohydride (B1222165) can be used for the reduction. nih.gov For stereocontrol, chiral stoichiometric reducing agents, such as those derived from organoboranes (e.g., Alpine-borane) or chiral aluminum hydrides (e.g., BINAL-H), are effective, especially for ketones adjacent to a π-system. nih.gov

Catalytic Reductions: Catalytic amounts of chiral promoters can be used with a stoichiometric achiral reductant. The Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst with borane (B79455), is a prominent example. mdpi.com

Transfer Hydrogenation: This method involves the transfer of hydrogen from a donor molecule, such as isopropanol (B130326) or formic acid, to the ketone, mediated by a chiral transition metal catalyst (e.g., ruthenium, rhodium, iridium).

Chemoselective Reductions: In cases where other reducible functional groups are present, chemoselective methods like the Luche reduction (using NaBH₄ with a lanthanide salt like CeCl₃) can selectively reduce the ketone over other groups.

The in vivo reduction of ketones is also a relevant transformation, as seen in metabolic studies of drug candidates where a ketone is reduced to its corresponding alcohol metabolite. nih.gov The rate of such reductions can be influenced by steric hindrance around the carbonyl group. nih.gov

Ring-Opening Reactions and Subsequent Chemical Transformations

The inherent strain of the azetidine ring makes it a suitable candidate for ring-opening reactions, which can lead to highly functionalized acyclic amines or expanded ring systems.

Several strategies have been developed that utilize the ring-opening of azetidin-3-one (B1332698) derivatives and related structures:

Acid-Mediated Intramolecular Ring-Opening: N-substituted azetidines can undergo an acid-mediated decomposition where a pendant nucleophilic group, such as an amide, attacks the protonated azetidine ring, leading to ring-opening. The stability towards this pathway is influenced by the pKa of the azetidine nitrogen and the length of the linker to the nucleophile.

Nucleophile-Induced Ring-Opening: Azetidinium ions, formed by activation with a Lewis or Brønsted acid, are susceptible to nucleophilic attack. This has been exploited in the dimerization of azetidine, which proceeds via one molecule of azetidine acting as a nucleophile to open another protonated azetidine ring, ultimately forming 3-(azetidin-1-yl)propan-1-amine. wikipedia.org

Strain-Release Driven Transformations: In a "build and release" strategy, photochemically generated 3-hydroxyazetidines (azetidinols) can undergo ring-opening upon treatment with electron-deficient ketones or boronic acids. acs.org This process is facilitated by the pre-installed strain energy from the photochemical cyclization. acs.org

Rearrangements of Azetidine Intermediates: In some cases, an intended reaction can be followed by an unexpected ring-opening. For instance, a gold-catalyzed synthesis of an azetidin-3-one containing a furan (B31954) ring resulted in a spontaneous ring-opening of the azetidine intermediate, facilitated by the electron-rich furan, to form a conjugated imine.

These examples demonstrate that the azetidine ring, particularly when activated by the adjacent ketone functionality or by protonation, can be opened under various conditions to generate diverse and complex molecular architectures.

Advanced Spectroscopic and Computational Characterization of 1 Azetidin 3 Yl 2,2 Dimethylpropan 1 One and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atoms. For 1-(Azetidin-3-yl)-2,2-dimethylpropan-1-one, ¹H and ¹³C NMR would be the primary methods for confirming its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show characteristic signals for the protons of the azetidine (B1206935) ring and the pivaloyl group. The protons on the four-membered azetidine ring would likely appear as complex multiplets due to spin-spin coupling. The chemical shifts and coupling constants of these protons are sensitive to the ring's conformation. The nine protons of the tert-butyl group would give rise to a sharp singlet, a characteristic feature of the pivaloyl moiety. The NH proton of the azetidine ring would likely appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information. Distinct signals would be expected for the carbonyl carbon of the ketone, the quaternary carbon and methyl carbons of the tert-butyl group, and the three carbons of the azetidine ring. The chemical shift of the carbonyl carbon would be indicative of the electronic environment of the keto group.

2D NMR Techniques: To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. COSY spectra would reveal the coupling relationships between protons, helping to trace the connectivity within the azetidine ring. HSQC would correlate directly bonded proton and carbon atoms, while HMBC would show correlations between protons and carbons over two or three bonds, which is crucial for identifying the connection between the pivaloyl group and the azetidine ring.

Mechanistic insights, for instance into reaction dynamics or conformational changes, can be gained through variable temperature NMR studies. These experiments can reveal information about energy barriers for ring-puckering of the azetidine moiety or rotation around the C-C bond connecting the ring to the carbonyl group.

A hypothetical ¹H NMR data table for the parent compound is presented below to illustrate the expected signals.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Azetidine-CH₂ | 3.5 - 4.0 | m | - |

| Azetidine-CH | 3.0 - 3.5 | m | - |

| Azetidine-NH | 1.5 - 3.0 | br s | - |

| Pivaloyl-C(CH₃)₃ | ~1.2 | s | - |

Mass Spectrometry Techniques in Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental formula by providing a highly accurate mass measurement.

Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for this molecule might include:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the azetidine ring, or the bond between the carbonyl group and the tert-butyl group.

Loss of the tert-butyl group: A prominent peak corresponding to the loss of a tert-butyl radical is expected.

Ring-opening of the azetidine: The strained four-membered ring could undergo cleavage to produce characteristic fragment ions.

A table of potential major fragments and their corresponding mass-to-charge ratios (m/z) is provided below.

| Fragment Ion | Proposed Structure | Expected m/z |

| [M]+ | C₈H₁₅NO | 141.1154 |

| [M - C₄H₉]+ | C₄H₆NO | 84.0449 |

| [C₄H₉CO]+ | Pivaloyl cation | 85.0653 |

| [C₄H₉]+ | tert-butyl cation | 57.0704 |

Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to complement experimental data, offering insights into molecular properties that can be difficult or impossible to measure directly.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules. For this compound, DFT calculations can be used to:

Determine the most stable conformation: The azetidine ring is not planar, and the orientation of the pivaloyl group relative to the ring can vary. DFT calculations can predict the geometries and relative energies of different conformers, identifying the global minimum energy structure.

Predict spectroscopic properties: DFT can be used to calculate theoretical NMR chemical shifts and vibrational frequencies, which can be compared with experimental data to aid in spectral assignment and structural confirmation.

Analyze reactivity: By calculating molecular orbitals (such as the HOMO and LUMO) and electrostatic potential maps, DFT can provide insights into the molecule's reactivity, identifying nucleophilic and electrophilic sites.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. By simulating the motion of atoms, MD can provide a more complete picture of the molecule's conformational landscape than static DFT calculations. MD simulations are particularly useful for:

Exploring conformational space: MD can identify all accessible conformations and the transitions between them, providing a statistical representation of the conformational ensemble.

Studying solvent effects: By including explicit solvent molecules in the simulation, MD can investigate how the solvent influences the conformational preferences of the molecule.

Quantum chemical calculations, including both DFT and higher-level ab initio methods, are essential for a detailed understanding of the electronic structure and reactivity of this compound. These calculations can be applied to:

Elucidate electronic properties: Calculations can provide information on charge distribution, dipole moment, and polarizability, which are crucial for understanding intermolecular interactions.

Model reaction pathways: For reactions involving this molecule, quantum chemical calculations can be used to map out the potential energy surface, identifying transition states and intermediates. This allows for the determination of reaction barriers and the elucidation of reaction mechanisms at a molecular level. For instance, the mechanism of the azetidine ring-opening or reactions at the carbonyl group could be investigated.

Exploration of 1 Azetidin 3 Yl 2,2 Dimethylpropan 1 One As a Molecular Scaffold in Structure Activity Relationship Studies

Rationale for Azetidine (B1206935) Incorporation in Medicinal Chemistry

The azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom, has gained significant attention in drug discovery. nih.gov Despite challenges in its synthesis owing to inherent ring strain, its unique structural and physicochemical properties make it a valuable component in the design of bioactive molecules. nih.govresearchgate.netmedwinpublishers.com The incorporation of this moiety, as seen in the 1-(Azetidin-3-yl)-2,2-dimethylpropan-1-one scaffold, is underpinned by several key principles.

A primary strategy in modern drug design is to limit the conformational flexibility of a molecule to enhance its binding affinity and selectivity for a biological target. enamine.net The azetidine ring is exceptionally well-suited for this purpose. researchgate.net Its high ring-strain energy (approximately 25 kcal/mol) imparts significant molecular rigidity. researchgate.netresearchgate.net This rigidity reduces the number of accessible conformations a molecule can adopt in solution.

When a flexible molecule binds to a protein, it pays an entropic penalty because it is locked into a single, specific conformation. By incorporating a rigid scaffold like azetidine, the molecule is already "pre-organized" into a more defined shape, reducing the entropic cost of binding. enamine.net This can lead to a significant increase in binding affinity. enamine.net The constrained nature of the azetidine ring in dipeptide derivatives has been shown to induce a γ-type reverse turn, which can influence biological activity. nih.gov Furthermore, the predefined spatial orientation of substituents attached to the azetidine ring allows for more precise and predictable interactions with target proteins, which is a significant advantage in rational drug design and in silico screening methods. enamine.net

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a powerful tool for optimizing drug-like properties. The azetidine ring is an effective bioisostere for a variety of other cyclic and acyclic moieties. researchgate.netdigitellinc.com It can serve as a conformationally restricted replacement for more flexible linkers or as a substitute for other common heterocycles like pyrrolidine, piperidine, or piperazine. acs.org

The advantages of such a replacement can be manifold. Substituting a larger, more lipophilic ring with the smaller azetidine scaffold can improve physicochemical properties by reducing molecular weight and lipophilicity, which are critical factors for oral bioavailability and CNS penetration. enamine.netnih.gov Additionally, the unique vectoral projection of substituents from the puckered four-membered ring can explore different regions of a binding pocket compared to its five- or six-membered counterparts, potentially leading to novel and improved interactions. researchgate.net This strategic replacement has been successfully employed to fine-tune the potency and pharmacokinetic profiles of various therapeutic candidates. nih.govacs.org

| Heterocycle | Molecular Weight (g/mol) | Calculated logP | Key Features |

|---|---|---|---|

| Azetidine | 57.09 | -0.28 | Rigid, compact, low lipophilicity, unique substituent vectors. enamine.net |

| Pyrrolidine | 71.12 | 0.46 | More flexible than azetidine, common in natural products. |

| Piperidine | 85.15 | 0.84 | Flexible (chair/boat conformations), widely used in CNS drugs. |

| Piperazine | 86.14 | -1.07 | Two basic nitrogens, often used to improve solubility. acs.org |

Design Principles for Derivatives of this compound in Chemical Biology

The this compound scaffold offers clear strategic advantages for derivatization in chemical biology and drug discovery. The structure consists of two key components: the azetidine ring and the pivaloyl (tert-butyl ketone) group. The pivaloyl moiety provides a bulky, lipophilic anchor, while the azetidine ring presents a secondary amine (N-H) that serves as a prime vector for modification. technologynetworks.com

Design principles for derivatives would center on exploring the chemical space around this core structure through systematic modification of the azetidine nitrogen. A diversity-oriented synthesis (DOS) approach could be employed to generate a library of analogs. nih.gov This involves reacting the scaffold's N-H group with a wide array of chemical building blocks to introduce varied functionality. Key design strategies would include:

Varying Steric Bulk: Introducing small (e.g., methyl) to large (e.g., substituted benzyl) groups to probe the size and shape of the target's binding pocket.

Modulating Electronics: Incorporating electron-donating and electron-withdrawing groups to tune the basicity of the azetidine nitrogen and explore electronic interactions like pi-stacking.

Introducing Specific Interaction Points: Adding hydrogen bond donors and acceptors (e.g., alcohols, amides), charged groups (e.g., carboxylic acids, amines), or other functionalities to establish specific, high-affinity interactions with the target protein. nih.gov

By creating a library with diverse physicochemical properties, researchers can systematically probe the molecular recognition events that govern biological activity, making this scaffold an excellent starting point for a lead discovery program. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Methodologies Applied to Azetidine Derivatives

Establishing a clear SAR is crucial for transforming a hit compound into a viable drug candidate. For derivatives of this compound, this would involve a combination of synthetic chemistry and computational modeling to understand how structural changes affect biological activity. nih.govnih.gov

The synthesis of a diverse library of analogs is the foundation of any SAR study. nih.gov The secondary amine of the azetidine core is readily functionalized through well-established chemical reactions, allowing for the systematic introduction of a wide range of substituents. Common synthetic transformations would include:

N-Alkylation: Reaction with various alkyl halides to introduce aliphatic and benzylic groups.

N-Acylation and Sulfonylation: Reaction with acid chlorides, sulfonyl chlorides, or isocyanates to form amides, sulfonamides, and ureas, respectively. researchgate.net

Reductive Amination: A two-step process involving reaction with an aldehyde or ketone followed by reduction to form a new C-N bond.

These methods enable the creation of a focused library of compounds where a single point of the scaffold is modified, allowing for a clear correlation between the nature of the substituent and its effect on biological activity. nih.govresearchgate.net

| Derivative Class | Modification at Azetidine Nitrogen (R-group) | Rationale for Modification |

|---|---|---|

| Alkyl Series | -CH₃, -CH₂CH₃, -CH(CH₃)₂ | Probe for small hydrophobic pockets and steric tolerance. |

| Aromatic Series | -CH₂-Ph, -CH₂-(4-Cl-Ph), -CH₂-(4-OCH₃-Ph) | Explore aromatic, hydrophobic, and halogen bonding interactions. |

| Polar/Charged Series | -CH₂CH₂OH, -CH₂COOH, -CH₂CH₂NH₂ | Introduce hydrogen bonding and salt bridge capabilities to improve affinity and solubility. |

| Amide/Sulfonamide Series | -C(O)Ph, -S(O)₂Ph | Introduce rigid hydrogen bond acceptors and explore different geometries. |

In parallel with synthetic efforts, computational chemistry plays a vital role in accelerating SAR studies. rjptonline.org Pharmacophore modeling can be used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. Once a pharmacophore model is developed from an initial set of active and inactive compounds, it can be used to guide the design of new, more potent derivatives.

Virtual screening and molecular docking are powerful computational techniques to prioritize the synthesis of analogs. nih.govvistas.ac.in In this process, a 3D model of the biological target's binding site is used to computationally evaluate how well a library of virtual compounds, including designed derivatives of the this compound scaffold, might bind. rjptonline.orgresearchgate.net The docking programs calculate a score based on the predicted binding energy, which helps to rank the compounds. vistas.ac.in This in silico screening allows researchers to focus their synthetic resources on compounds that are most likely to be active, significantly improving the efficiency of the drug discovery process. ontosight.ai

| Step | Description | Objective |

|---|---|---|

| 1. Target Preparation | Obtain a 3D structure of the biological target (e.g., from the Protein Data Bank) and prepare it for docking (add hydrogens, assign charges). | Create a realistic model of the protein's binding site. |

| 2. Ligand Library Generation | Create a virtual library of this compound derivatives with diverse R-groups. Generate 3D conformations for each molecule. | Build a comprehensive set of virtual compounds for screening. |

| 3. Molecular Docking | Systematically place each ligand from the library into the target's binding site and score the resulting protein-ligand complexes. | Predict the binding mode and affinity of each derivative. rjptonline.org |

| 4. Post-Docking Analysis | Rank the compounds based on their docking scores and visually inspect the predicted binding poses of the top-scoring hits. | Prioritize a smaller, more promising set of compounds for chemical synthesis and biological testing. |

Ligand Efficiency and Lipophilicity Contributions

In structure-activity relationship (SAR) studies, moving a compound from a preliminary "hit" to a viable "lead" requires optimizing its binding affinity while maintaining favorable physicochemical properties. Two key metrics used to guide this process are Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE). sciforschenonline.orgnih.gov These indices provide a way to assess the quality of a compound by normalizing its potency for molecular size and lipophilicity, respectively. This ensures that gains in potency are not achieved at the expense of drug-like properties, a phenomenon sometimes referred to as "molecular obesity". sciforschenonline.org

Ligand Efficiency (LE) measures the binding energy per non-hydrogen atom (heavy atom) of a ligand. wikipedia.org It helps to compare the affinity of molecules of different sizes, identifying compounds that achieve potent binding with an economical number of atoms. csmres.co.uk A higher LE value is generally desirable, with a benchmark of 0.3 kcal/mol per heavy atom often cited as a minimum for promising lead compounds. researchgate.net

Lipophilic Ligand Efficiency (LLE) , also known as Lipophilic Efficiency (LiPE), evaluates the relationship between a compound's potency (pIC50 or pKi) and its lipophilicity (logP or logD). wikipedia.orggardp.org The metric is calculated as:

LLE = pIC50 - logP

This index is critical for ensuring that increases in potency are due to specific, high-quality interactions with the target rather than simply an increase in lipophilicity. sciforschenonline.org High lipophilicity can lead to non-specific binding, off-target effects, and poor pharmacokinetic profiles. core.ac.uk An LLE value between 5 and 7 is often considered ideal for an optimized drug candidate. core.ac.uk

For the this compound scaffold, these metrics are invaluable. The scaffold itself presents a balance of features: the azetidine ring is a small, relatively polar four-membered heterocycle, while the pivaloyl group (tert-butyl ketone) is bulky and highly lipophilic. rsc.org An effective SAR strategy would involve modifying this scaffold to improve target affinity while carefully monitoring LE and LLE to maintain an optimal balance of properties.

To illustrate this process, a hypothetical SAR exploration is presented below. Starting with this compound as the initial hit (Compound 1), subsequent modifications are evaluated. The data in the following table is for illustrative purposes only, designed to demonstrate the application and interpretation of LE and LLE in a drug discovery context.

Table 1: Hypothetical SAR Data for Analogs of this compound This interactive table contains hypothetical data for illustrative purposes.

| Compound ID | Modification | pIC₅₀ | cLogP | Heavy Atoms | Ligand Efficiency (LE) | Lipophilic Ligand Efficiency (LLE) |

|---|---|---|---|---|---|---|

| 1 | Parent Scaffold | 5.5 | 1.2 | 11 | 0.34 | 4.3 |

| 2 | Replace t-butyl with isopropyl | 5.3 | 0.8 | 10 | 0.36 | 4.5 |

| 3 | Replace t-butyl with cyclopropyl (B3062369) | 5.8 | 0.6 | 10 | 0.40 | 5.2 |

| 4 | Add 4-fluoro substituent to t-butyl (hypothetical) | 6.2 | 1.5 | 12 | 0.35 | 4.7 |

| 5 | Add hydroxyl to azetidine ring | 5.6 | 0.7 | 12 | 0.32 | 4.9 |

Analysis of Hypothetical Data:

Compound 1 (Parent Scaffold): The starting point shows moderate activity and a respectable LE of 0.34. However, its LLE of 4.3 is below the optimal range, suggesting there is room for improvement in balancing potency and lipophilicity.

Compound 2 (Isopropyl analog): Replacing the bulky tert-butyl group with a smaller isopropyl group slightly reduces potency and cLogP. The LE sees a minor improvement, and the LLE remains similar, indicating this change does not significantly enhance the quality of the scaffold.

Compound 3 (Cyclopropyl analog): This modification leads to an increase in potency (pIC50 = 5.8) while simultaneously decreasing lipophilicity (cLogP = 0.6). This is a highly desirable outcome, reflected in the excellent LE (0.40) and a much-improved LLE of 5.2. This suggests the cyclopropyl group may be a better fit for the target's binding pocket, achieving stronger interactions without relying on non-specific hydrophobicity.

Compound 4 (Fluoro-substituted analog): Adding a fluorine atom increases potency, but also lipophilicity. While the LE remains good, the LLE of 4.7 shows only a modest improvement over the parent compound. This indicates that while the potency gain is beneficial, it comes at the cost of increased lipophilicity. sciforschenonline.org

Lack of Publicly Available Research for Mechanistic Investigations of this compound Derivatives

Following a comprehensive search of publicly available scientific literature and research databases, it has been determined that there is a lack of specific data corresponding to the biological interactions and mechanistic studies of "this compound" and its derivatives as required by the detailed outline.

The requested article structure focuses on in-depth mechanistic investigations, including enzyme inhibition assays, receptor binding profiles, and advanced biophysical and computational analyses. While this compound is available commercially as a chemical entity, it does not appear to have been the subject of a published research program that would generate the specific data required to populate the following sections:

Mechanistic Investigations of Biological Interactions Involving 1 Azetidin 3 Yl 2,2 Dimethylpropan 1 One Derivatives

Protein-Ligand Interaction Analysis:There are no published X-ray crystallography or NMR structures of this compound in complex with a biological target. Furthermore, specific computational docking or molecular dynamics simulations detailing its binding modes and key interactions are not present in the literature.

It is important to note that while extensive research exists for a related but structurally distinct class of compounds, azetidin-2-ones (also known as β-lactams), this information is not applicable to the azetidin-3-yl ketone scaffold of 1-(azetidin-3-yl)-2,2-dimethylpropan-1-one. The difference in the core chemical structure—a ketone at the 3-position versus a carbonyl within the ring at the 2-position—results in fundamentally different chemical properties and biological activities.

Therefore, to maintain scientific accuracy and adhere strictly to the subject compound, it is not possible to generate the requested thorough and informative article based on current publicly accessible data.

Mechanistic Insights from Structural Modifications of Azetidine (B1206935) Derivatives

The exploration of structure-activity relationships (SAR) provides critical insights into the molecular mechanisms by which a compound and its derivatives exert their biological effects. While specific mechanistic studies on this compound are not extensively documented in publicly available literature, a broader examination of related azetidine derivatives offers valuable perspectives. By analyzing how structural modifications to the azetidine ring and its substituents influence biological activity in analogous compounds, we can infer potential mechanistic determinants for this class of molecules. Key modifications often involve alterations to substituents on the azetidine nitrogen, changes at other positions of the four-membered ring, and modifications to acyl groups attached to the ring.

Impact of N-Terminal Modifications

In the context of GABA uptake inhibitors, N-alkylation with lipophilic residues has been shown to significantly influence potency. nih.gov For example, azetidin-2-ylacetic acid derivatives with a 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety exhibited high potency at the GAT-1 transporter. nih.gov This indicates that the N-substituent can modulate the lipophilicity of the entire molecule, which in turn affects its ability to cross cell membranes and interact with the binding pocket of the transporter.

Influence of C-Terminal and Side-Chain Modifications

Modifications to the acyl group and other substituents on the azetidine ring also provide significant mechanistic clues. In the aforementioned study on HCMV inhibitors, it was found that aliphatic or no substituents at the C-carboxamide group, along with an aliphatic C-terminal side-chain, were necessary for activity. nih.gov This highlights the sensitivity of the biological target to the size and nature of these groups, suggesting that steric hindrance and specific hydrophobic interactions are key determinants of inhibitory potential.

The table below summarizes the structure-activity relationships for a series of azetidine-containing dipeptide inhibitors of HCMV, illustrating the impact of N-terminal, C-terminal, and side-chain modifications on antiviral activity.

| Compound | N-Terminus Modification | C-Terminal Side-Chain | C-Carboxamide Substituent | Anti-HCMV Activity (EC₅₀ in µM) |

| 1 | Benzyloxycarbonyl | Isobutyl | None | 10 ± 2 |

| 2 | Acetyl | Isobutyl | None | >100 |

| 3 | Benzyloxycarbonyl | Benzyl | None | >100 |

| 4 | Benzyloxycarbonyl | Isobutyl | Methyl | 12 ± 3 |

| 5 | Benzyloxycarbonyl | Isobutyl | Phenyl | >100 |

Data synthesized from a study on azetidine-containing dipeptides as HCMV inhibitors. nih.gov

Role of the Azetidine Ring as a Scaffold

The azetidine ring itself serves as a conformationally constrained scaffold, which can be crucial for orienting substituents in a specific three-dimensional arrangement for optimal interaction with a biological target. The inherent ring strain of the four-membered ring can also influence the reactivity and binding kinetics of the molecule. medwinpublishers.com

In the development of small-molecule STAT3 inhibitors, the replacement of a proline linker with an azetidine scaffold led to more potent compounds. nih.gov This suggests that the specific geometry and rigidity of the azetidine ring were better suited for presenting the other pharmacophoric elements to the STAT3 protein. Further optimization of substituents on the azetidine ring and other parts of the molecule led to compounds with nanomolar potency. nih.gov

Similarly, a class of azetidines was developed as potent antagonists for the free fatty acid receptor 2 (FFA2). Through multi-parametric optimization of substituents on the azetidine ring, a compound with nanomolar potency and excellent pharmacokinetic properties was identified. researchgate.net This underscores the importance of the azetidine core in providing a suitable framework for arranging functional groups to achieve high-affinity binding.

The following table presents data on the inhibitory activity of a series of azetidine amides as STAT3 inhibitors, showcasing the effect of modifications to different parts of the molecule.

| Compound | Linker | R1 Group | R2 Group | STAT3 Inhibition (IC₅₀ in µM) |

| A | Proline | Cyclohexyl | Phenyl | 6.8 |

| B | Azetidine | Cyclohexyl | Phenyl | 0.46 |

| C | Azetidine | Cyclopentyl | Phenyl | 0.70 |

| D | Azetidine | Cyclohexyl | Pyrazine | 0.46 |

| E | Azetidine | Cyclohexyl | Pyridazine | 0.70 |

Data synthesized from a study on azetidine amides as STAT3 inhibitors. nih.gov

Future Directions and Emerging Research Avenues for 1 Azetidin 3 Yl 2,2 Dimethylpropan 1 One Chemistry

Development of Novel Synthetic Routes and Functionalization Strategies

While traditional methods for synthesizing azetidines often face challenges due to ring strain, recent advances are paving the way for more efficient and modular access to complex derivatives. nih.govresearchgate.net Future efforts concerning 1-(Azetidin-3-yl)-2,2-dimethylpropan-1-one and its analogues will likely focus on state-of-the-art synthetic methodologies that allow for precise control over stereochemistry and functional group installation.

Key emerging strategies include:

Strain-Release Functionalization: This powerful approach utilizes highly strained precursors, such as 1-azabicyclo[1.1.0]butanes (ABBs), which can undergo stereospecific ring-opening reactions with a wide range of nucleophiles. rsc.orgacs.orgnih.gov This method offers a modular and programmable route to densely functionalized azetidines that would be difficult to access through conventional multi-step syntheses. chemrxiv.orgresearchgate.net Applying this strategy could enable the rapid generation of a library of diverse this compound derivatives.

Photocatalysis and [2+2] Cycloadditions: The aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, is the most direct method for forming the azetidine (B1206935) ring. nih.gov Recent developments in visible-light photocatalysis have overcome previous limitations of this reaction, offering a mild and selective pathway to functionalized azetidines. nih.gov This could provide novel routes to the core azetidine structure of the target compound.

Late-Stage C-H Functionalization: Direct functionalization of C-H bonds on a pre-formed azetidine ring is a highly sought-after strategy as it allows for the late-stage modification of complex molecules. While currently more established for arylation, the development of new catalytic systems could enable the introduction of various substituents onto the this compound scaffold, streamlining the synthesis of analogues. chemrxiv.orgrsc.org

These advanced synthetic methods will be crucial for creating novel analogues with tailored properties, moving beyond simple N-functionalization to modify the azetidine ring itself.

| Synthetic Strategy | Description | Potential Advantage for this compound |

| Strain-Release Functionalization | Ring-opening of highly strained precursors like 1-azabicyclo[1.1.0]butanes with nucleophiles. acs.orgnih.gov | Rapid, modular synthesis of complex and stereopure azetidine derivatives. chemrxiv.org |

| Visible Light-Enabled Aza Paternò-Büchi | A [2+2] cycloaddition between an imine and an alkene, facilitated by a photocatalyst. nih.gov | Direct and mild formation of the azetidine ring with high functional group tolerance. nih.gov |

| C-H Functionalization | Direct conversion of a carbon-hydrogen bond on the azetidine ring into a new carbon-carbon or carbon-heteroatom bond. rsc.org | Allows for late-stage diversification of the core scaffold without de novo synthesis. chemrxiv.org |

Integration of Advanced Computational Design in Derivative Discovery

The integration of computational, or in silico, methods is revolutionizing drug discovery by enabling the rational design and prioritization of candidate molecules before their synthesis. nih.gov For this compound, computational tools can accelerate the discovery of new derivatives with enhanced biological activity and optimized pharmacokinetic profiles.

Future research avenues in this area include:

Structure-Based Drug Design (SBDD): Using the three-dimensional structures of biological targets, new derivatives can be designed to maximize binding affinity and selectivity. For instance, if a derivative of this compound shows initial activity against a specific enzyme, docking simulations can predict modifications that improve interactions with the active site. nih.govresearchgate.net

Virtual Screening and Pharmacophore Modeling: Large virtual libraries of compounds based on the azetidine scaffold can be screened against known biological targets. This approach has been successfully used to identify azetidin-2-one (B1220530) derivatives with potential anticancer activity by targeting tubulin or the epidermal growth factor receptor (EGFR). nih.govresearchgate.netscribd.com

ADME/Tox Prediction: In silico models that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties are essential for designing drug-like molecules. nih.govscribd.com These tools can be used to guide the modification of the this compound scaffold to improve properties like solubility, metabolic stability, and blood-brain barrier penetration for potential central nervous system (CNS) applications. nih.gov

The synergy between computational prediction and chemical synthesis will allow for a more focused and efficient exploration of the chemical space around this azetidine core.

Exploration of New Biological Targets and Therapeutic Areas for Azetidine Scaffolds

The azetidine moiety is a privileged scaffold, appearing in numerous bioactive compounds with a wide range of pharmacological activities. nih.govlifechemicals.comresearchgate.net Derivatives of this compound could be explored as modulators of novel biological targets in various therapeutic areas.

Emerging targets and therapeutic areas for azetidine-based compounds include:

Oncology: Azetidine derivatives have shown promise as potent and selective inhibitors of key cancer targets.

STAT3 (Signal Transducer and Activator of Transcription 3): Novel azetidine amides have been identified as sub-micromolar inhibitors of STAT3, a protein often aberrantly activated in cancers like triple-negative breast cancer. acs.orgnih.govnih.govescholarship.org Some of these compounds act as irreversible inhibitors, forming covalent bonds with cysteine residues on the protein. nih.govescholarship.org

NAMPT (Nicotinamide Phosphoribosyltransferase): A scaffold morphing approach led to the discovery of 3-pyridyl azetidine ureas as potent inhibitors of NAMPT, an enzyme critical for cancer cell metabolism. nih.govnih.govacs.org

CNS Disorders: The rigid structure of the azetidine ring is well-suited for designing ligands for CNS targets. nih.gov Azetidine analogues have been developed as potent inhibitors of the vesicular monoamine transporter 2 (VMAT2), a potential target for treating methamphetamine abuse. nih.gov Furthermore, in silico studies have suggested azetidine derivatives as potential inhibitors of the Adenosine A2A receptor for applications in neurodegenerative diseases. jmpas.com

Infectious Diseases: The azetidine scaffold continues to be a source of new antibacterial and antimalarial agents, offering potential solutions to the growing problem of drug resistance. nih.govresearchgate.net

The diverse biological activities reported for azetidine-containing molecules underscore the vast potential for derivatives of this compound in drug discovery.

| Biological Target | Therapeutic Area | Example Azetidine Scaffold | Reported Activity |

| STAT3 | Oncology (Breast Cancer) | (R)-azetidine-2-carboxamides | Irreversible, selective inhibition with IC50 values as low as 0.38 µM. nih.govescholarship.org |

| NAMPT | Oncology | 3-pyridyl azetidine ureas | Potent inhibition of the metabolic enzyme. nih.govacs.org |

| VMAT2 | CNS (Substance Abuse) | cis- and trans-azetidine analogues | Potent inhibition of dopamine (B1211576) uptake (Ki = 24 nM for the most potent analogue). nih.gov |

| Adenosine A2A Receptor | CNS (Neurodegenerative Diseases) | Oxazetidine derivatives | Excellent binding potential in molecular docking studies. jmpas.com |

Application of this compound in Material Science and Chemical Biology Tools

Beyond medicine, the unique reactivity and defined geometry of the azetidine ring make it an attractive building block for advanced materials and chemical probes.

Material Science: The ring strain of azetidines makes them suitable monomers for cationic ring-opening polymerization (CROP). utwente.nlresearchgate.net This process can generate polyamines (specifically, hyperbranched poly(trimethylenimine) from unsubstituted azetidine) with a variety of potential applications, including in antibacterial coatings, CO2 capture, and as non-viral gene transfection agents. utwente.nlrsc.org The pivaloyl group in this compound could influence the polymerization process and the properties of the resulting polymer.

Chemical Biology Tools: Chemical probes are essential for elucidating the function of proteins and other biological processes. The this compound scaffold can be elaborated to create sophisticated tools for chemical biology.

Photoaffinity Probes: By incorporating a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., an alkyne for click chemistry), derivatives can be converted into photoaffinity probes. nih.govnih.gov These probes can be used to covalently label and identify the specific protein targets of a bioactive compound within a complex cellular environment, a critical step in mechanism-of-action studies. nih.govresearchgate.net

Stereoprobes for Proteomics: The synthesis of stereoisomeric libraries of azetidine-based probes can be used in chemical proteomic profiling to identify ligandable protein sites with high stereo- and chemo-selectivity. acs.org This approach provides deep insights into the druggable proteome.

The development of such tools from the this compound core could significantly advance our understanding of complex biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.